![molecular formula C9H12N2O2 B3255640 Methyl 2-(3,4-diaminophenyl)acetate CAS No. 257632-89-6](/img/structure/B3255640.png)
Methyl 2-(3,4-diaminophenyl)acetate
Overview
Description
Synthesis Analysis
Methyl 2-(3,4-diaminophenyl)acetate is involved in various synthesis processes and chemical reactions. For instance, it has been used in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through a Grignard reaction, showcasing its potential in organic synthesis experiments. Additionally, the compound plays a role in the synthesis of various derivatives with potential biological activity.Molecular Structure Analysis
The molecular formula of Methyl 2-(3,4-diaminophenyl)acetate is C9H12N2O2. The molecular weight is 180.20 g/mol.Chemical Reactions Analysis
Methyl 2-(3,4-diaminophenyl)acetate is involved in various chemical reactions. For instance, it has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(3,4-diaminophenyl)acetate include a molecular weight of 180.20 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(3,4-diaminophenyl)acetate is involved in various synthesis processes and chemical reactions. For instance, it has been used in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through a Grignard reaction, showcasing its potential in organic synthesis experiments and enhancing students' interest in scientific research and experimental skills (W. Min, 2015). Additionally, the compound plays a role in the synthesis of various derivatives with potential biological activity, such as the creation of substituted methylamines, ethylamines, and acetic acids (C. Beaton, N. Chapman, K. Clarke, J. Willis, 1976).
Polymer Science
In the field of polymer science, methyl 2-(3,4-diaminophenyl)acetate contributes to the development of novel materials. It has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties (P. Stagnaro, G. Costa, A. Gandini, 2001).
Medicinal Chemistry
In medicinal chemistry, this compound is involved in the synthesis of important intermediates. For instance, it has been used in the preparation of Clopidogrel bisulfate, a critical intermediate in the synthesis of an important antiplatelet medication (Hu Jia-peng, 2012). Moreover, it plays a role in the total synthesis of (-)-lasubine II, demonstrating its utility in creating complex organic molecules (T. G. Back, Michael D. Hamilton, 2002).
Mechanism of Action
While the specific mechanism of action for Methyl 2-(3,4-diaminophenyl)acetate is not mentioned in the search results, it is known to be involved in the synthesis of important intermediates in medicinal chemistry.
Safety and Hazards
The safety data sheet indicates that Methyl 2-(3,4-diaminophenyl)acetate may be harmful if swallowed, causes serious eye irritation, and may be harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing protective clothing and eye protection .
properties
IUPAC Name |
methyl 2-(3,4-diaminophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKOTPCYHGEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-diaminophenyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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